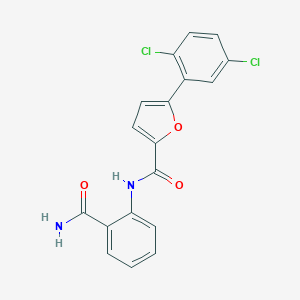![molecular formula C24H18F3N3O6S B300817 ETHYL 4-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE](/img/structure/B300817.png)
ETHYL 4-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate is a complex organic compound with a molecular formula of C24H18F3N3O6S and a molecular weight of 533.5 g/mol. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a sulfonamide group, and a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of ETHYL 4-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves multiple steps, including the formation of intermediate compoundsThe final step involves the esterification of the benzoic acid derivative to form the ethyl ester .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Ethyl 4-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The trifluoromethyl group and the sulfonamide group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of ETHYL 4-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets. The trifluoromethyl group and the sulfonamide group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The pyrazole ring is also involved in the compound’s mechanism of action, contributing to its overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate can be compared with similar compounds such as:
- N-[4-(aminosulfonyl)phenyl]-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-[4-(aminosulfonyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
These compounds share similar structural features, such as the presence of a sulfonamide group and a heterocyclic ring. ETHYL 4-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is unique due to its trifluoromethyl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C24H18F3N3O6S |
|---|---|
Molekulargewicht |
533.5 g/mol |
IUPAC-Name |
ethyl 4-[5-[(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C24H18F3N3O6S/c1-2-35-23(32)15-5-3-14(4-6-15)20-12-9-17(36-20)13-19-21(24(25,26)27)29-30(22(19)31)16-7-10-18(11-8-16)37(28,33)34/h3-13H,2H2,1H3,(H2,28,33,34)/b19-13- |
InChI-Schlüssel |
OSUSIQUUWVKDAT-UYRXBGFRSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300734.png)
![2-[5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300735.png)
![2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300737.png)
![2-(2,4-dioxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B300738.png)
![N-(2-methylphenyl)-2-{5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B300740.png)
![4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B300744.png)
![1-(2-chlorophenyl)-5-[({[1-(2-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}methyl)sulfanyl]-1H-tetraazole](/img/structure/B300747.png)
![1-(4-chloro-2,5-dimethoxyphenyl)-5-[(2-{5-nitro-2-methyl-1H-imidazol-1-yl}ethyl)sulfanyl]-1H-tetraazole](/img/structure/B300748.png)
![1-(2,6-dimethylphenyl)-5-[({[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}methyl)sulfanyl]-1H-tetraazole](/img/structure/B300749.png)
![8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B300750.png)
![2-{[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B300752.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3,4,5-tribromophenyl)acetamide](/img/structure/B300753.png)

![2-({[(3-methoxybenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B300757.png)
